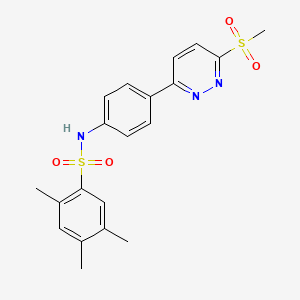
2,4,5-trimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, containing a sulfonamide functional group. They have a wide range of applications, including in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfur atom, two oxygen atoms, and a nitrogen atom forming a functional group attached to a benzene ring. The specific structure of your compound would depend on the placement and nature of the substituents .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally crystalline solids at room temperature. They are slightly soluble in water but more soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Research has been conducted on the synthesis of benzenesulfonamide derivatives and their potential bioactivities. For example, the study of sulfonamide hybrid Schiff bases reveals their significant enzyme inhibition potential against AChE and BChE enzymes, demonstrating notable biological potential (Kausar et al., 2019). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds was explored for their antimicrobial activity, indicating the versatility of sulfonamide derivatives in addressing microbial resistance (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition
Several studies have focused on the inhibition of carbonic anhydrase (CA) enzymes by sulfonamide compounds. Nocentini et al. (2016) synthesized benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties and tested them as inhibitors for human carbonic anhydrase isoforms, demonstrating potential applications in treating glaucoma and other disorders related to abnormal CA activity (Nocentini et al., 2016).
Synthetic Applications and Material Science
The study of metalated sulfonamides has uncovered their synthetic applications, highlighting the potential of benzenesulfonamide as a powerful Directed Metalation Group (DMG) for creating heterocyclic compounds and facilitating various chemical transformations (Familoni, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for treating dye solutions, showcasing the application of sulfonated aromatic diamines in environmental engineering (Liu et al., 2012).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and radiosensitizing properties, with certain compounds showing higher activity than traditional chemotherapy drugs (Ghorab et al., 2015). This highlights the potential of sulfonamide derivatives in developing new anticancer agents and enhancing the efficacy of cancer treatment protocols.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-15(3)19(12-14(13)2)29(26,27)23-17-7-5-16(6-8-17)18-9-10-20(22-21-18)28(4,24)25/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFTXWRVUPTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
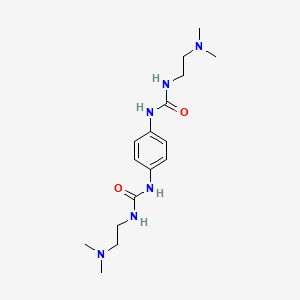
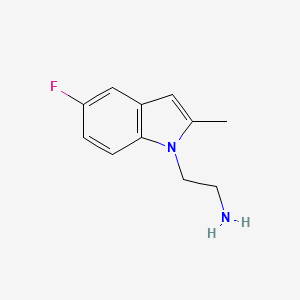
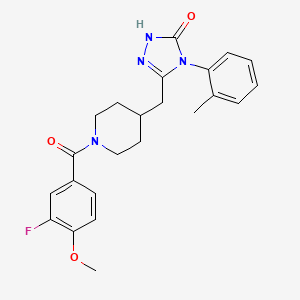
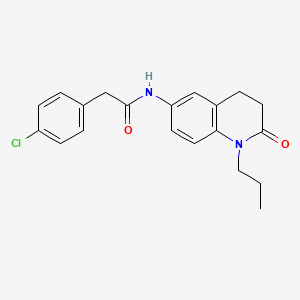
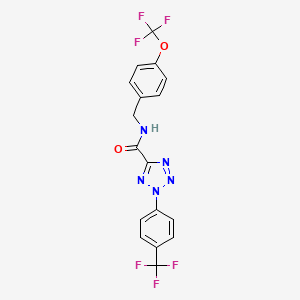
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

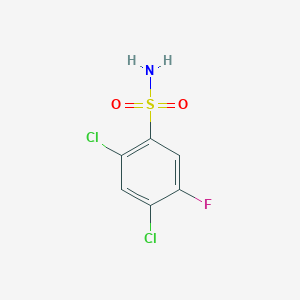
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)
